Product packaging for Flutropium bromide monohydrate(Cat. No.:)

Flutropium bromide monohydrate

Cat. No.: B1235968
M. Wt: 496.4 g/mol
InChI Key: UJFAVNFOPYTSSO-XZMBHJKPSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flutropium bromide monohydrate is a chemical compound of significant interest in pharmacological research, primarily investigated for its anticholinergic properties. As a muscarinic receptor antagonist, its mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors in various tissues . This activity makes it a valuable tool for studying cholinergic pathways and related physiological processes. Researchers utilize this compound in preclinical studies to explore potential therapeutic applications, particularly in the realm of respiratory diseases where bronchodilation is desired, by blocking the bronchoconstrictive effects of the parasympathetic nervous system . The monohydrate form ensures stability and precise handling for experimental use. This compound is supplied exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and conduct all experiments in accordance with applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31BrFNO4 B1235968 Flutropium bromide monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31BrFNO4

Molecular Weight

496.4 g/mol

IUPAC Name

[(1S,5R)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide;hydrate

InChI

InChI=1S/C24H29FNO3.BrH.H2O/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;;/h2-11,20-22,28H,12-17H2,1H3;1H;1H2/q+1;;/p-1/t20-,21+,22?,26?;;

InChI Key

UJFAVNFOPYTSSO-XZMBHJKPSA-M

Isomeric SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-]

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.O.[Br-]

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for Flutropium Bromide Monohydrate

Development of Novel Synthetic Routes for Flutropium (B1209967) Bromide Monohydrate

The synthesis of Flutropium Bromide, a quaternary ammonium (B1175870) salt derivative of a tropane (B1204802), involves the strategic formation of N-beta-fluoroalkyl-substituted benzilic acid nortropine (B26686) esters. nih.govresearchgate.netresearchgate.net A technically practicable synthesis has been described that proceeds via a benzilic acid imidazolide (B1226674) intermediate. nih.gov The core of this synthesis is the quaternization of the nitrogen atom in the tropane ring with a 2-fluoroethyl group, a step that is crucial for the compound's final structure and activity. nih.govresearchgate.net This process yields (8r)-8-(2-fluoroethyl)-3α-hydroxy-1αH, 5αH-tropanium bromide benzilic acid ester, the chemical name for Flutropium Bromide. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques

The synthesis of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can exhibit different pharmacological activities. Asymmetric synthesis aims to create a specific enantiomer directly. Techniques such as phase-transfer asymmetric catalysis, using cinchona alkaloid-derived quaternary ammonium salts, represent a practical and powerful method for establishing chirality in organic synthesis. beilstein-journals.org

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution is employed to separate them. aklectures.com This process often involves reacting the racemic mixture with a chiral resolving agent to form two different diastereomers. aklectures.com Since diastereomers have distinct physical properties, they can be separated by methods like crystallization or chromatography. pharmtech.comnumberanalytics.com

Key factors in designing a successful crystallization-based resolution include the choice of the chiral resolving agent, solvent selection, and control of temperature and cooling rates. numberanalytics.com The stability and solubility of the target compound and the resolving agents are critical preliminary considerations. onyxipca.com The resolution process is most effective when performed early in a synthetic route to minimize the loss of material as the unwanted enantiomer. onyxipca.com

Below is a table of common chiral resolving agents used in classical resolution screening.

Resolving Agent ClassExamples
Carboxylic Acids(+) and (-) Tartaric Acid, (+) and (-) Dibenzoyltartaric Acid, (+) and (-) Malic Acid, (+) and (-) Mandelic Acid
Sulfonic Acids(+) and (-) Camphor Sulphonic Acid
Amino Acid Derivatives(+) and (-) N-Boc Phenylalanine, (+) and (-) N-Boc Valine
Chiral Amines(S)-(-)-1-Phenylethylamine, (S)-(-)-1-(4-Bromophenyl)ethylamine
This table is based on information from reference onyxipca.com.

Stereoselective Approaches in Flutropium Bromide Monohydrate Synthesis

Stereoselectivity is a cornerstone in the synthesis of Flutropium Bromide. The quaternization step of the nortropine derivative is reported to proceed with a high degree of stereoselectivity. nih.gov This selective reaction is vital as it produces specific configuration isomers that differ not only in their physicochemical properties but also in their pharmacological action profiles. nih.gov The control over the three-dimensional arrangement of atoms is therefore a determining factor in the final efficacy of the compound.

The introduction of the fluorine atom also requires stereoselective control. Modern synthetic methods offer precise control over the geometry of fluorinated molecules. For instance, the stereoselective hydrodefluorination of trifluoromethylated alkenes using reagents like LiAlH₄ can produce terminal monofluoroalkenes with high diastereoselectivity. organic-chemistry.org Such strategies, which involve a hydroalumination reaction followed by a stereoselective fluoride (B91410) elimination, are examples of the sophisticated approaches available to chemists for constructing complex fluorinated molecules like Flutropium Bromide. organic-chemistry.org

Multi-Step Synthesis and Optimization for Research Scale

For laboratory-scale synthesis, optimization involves adjusting reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize product yield and purity. trine.edu For instance, the synthesis of Flutropium Bromide involves key transformations including esterification and quaternization, each requiring specific conditions for optimal outcomes. nih.gov

A modern approach to optimizing multi-step syntheses is the use of continuous-flow systems. nih.gov In these systems, reactants are passed through a reactor where sequential transformations occur, mimicking an in-vitro version of natural biosynthetic pathways. nih.gov This methodology has been shown to improve the synthesis of active pharmaceutical ingredients (APIs) by offering better control over reaction parameters and facilitating scalability. nih.gov

Isotopic Labeling for Pharmacological and Metabolic Tracing Studies

Isotopic labeling is an indispensable tool in drug development, allowing researchers to trace the fate of a drug molecule in biological systems. By replacing one or more atoms of the compound with their isotopes, the molecule can be detected and quantified in pharmacokinetic and metabolic studies. For Flutropium Bromide, this involves creating analogues containing heavy isotopes like deuterium (B1214612) (²H) or radioisotopes such as Carbon-14 (¹⁴C) and Tritium (B154650) (³H).

Synthesis of Deuterated this compound Analogues

Deuterium-labeled compounds are valuable tracers in metabolic studies and are used as internal standards in mass spectrometry-based quantification. researchgate.net The synthesis of deuterated Flutropium Bromide can be achieved by incorporating deuterium into the molecule using various methods. The existence of deuterated analogues of related tropane-based anticholinergics, such as Tiotropium-d3, demonstrates the application of this strategy in the field. medchemexpress.com

Modern methods for deuteration include the direct hydrogen/deuterium (H/D) exchange on the target molecule or its precursors. For example, a recently developed protocol uses an Ag(I) catalyst with heavy water (D₂O) as the deuterium source to efficiently produce multideuterated (hetero)aryl bromides. nih.gov Another strategy involves the synthesis of deuterated building blocks, such as deuterated amines, which can then be incorporated into the final molecule. researchgate.net Additionally, labeling can sometimes be achieved by refluxing a precursor, such as an S-sulfoxide of a brominated intermediate, in a solvent containing a deuterium source like tert-BuOD or D₂O. nih.gov

Carbon-14 and Tritium Labeling for Radioligand Development

Carbon-14 and Tritium are the most common radioisotopes used in pharmaceutical research. nih.gov The choice between ¹⁴C and ³H depends on several factors, including the required specific activity, synthetic feasibility, and the stability of the label. nih.gov

Comparison of Tritium and Carbon-14 Labeling

Feature Tritium (³H) Carbon-14 (¹⁴C)
Specific Activity High (28.8 Ci/mmol) Low (62.4 mCi/mmol)
Half-life 12.3 years 5730 years
Radiation Energy Low (β-particle) Low (β-particle)
Synthetic Routes Often more direct Can be more complex
Potential for Label Loss Higher risk (metabolic liability) Lower risk
Primary Use In vitro assays (e.g., binding), autoradiography ADME studies, mass balance

This table is compiled from information in references nih.govmdpi.com.

Tritium's high specific activity makes it exceptionally well-suited for developing radioligands for in vitro studies, such as receptor binding assays and autoradiography at cellular levels. mdpi.com While there can be concerns about the metabolic stability of tritium labels, strategic placement of the isotope based on metabolic data can mitigate the risk of label loss. nih.gov

Carbon-14, with its lower potential for metabolic exchange, is often considered the gold standard for quantitative whole-body autoradiography (QWBA) and metabolism studies. nih.gov

The synthesis of radiolabeled compounds can be achieved through various methods. General strategies include refluxing a precursor with a tritiated source like HTO. nih.gov More advanced methods, such as metallaphotoredox catalysis, provide general approaches for isotopic labeling by enabling the introduction of radiolabeled groups from sources like radiolabeled alkyl bromides. researchgate.net

Impurity Profiling and Control During Synthetic Batch Production for Research

The control of impurities during the synthesis of this compound is a critical aspect of ensuring the quality, consistency, and reliability of research batches. Impurities can arise from various sources, including starting materials, intermediates, by-products from parallel reactions, and degradation of the final compound. researchgate.net A thorough understanding and control of these impurities are essential for accurate pharmacological and toxicological assessments.

The manufacturing process of active pharmaceutical ingredients (APIs) like this compound involves multiple chemical transformations where the potential for impurity formation is significant. researchgate.net Raw materials, which are often produced with less stringent quality requirements than the final API, can introduce impurities that may carry through the synthetic route. researchgate.net Furthermore, the reagents and solvents used in each step can also be a source of contamination.

For quaternary ammonium compounds such as Flutropium bromide, the final quaternization step can be a critical source of impurities. Incomplete reactions can leave unreacted tertiary amine precursors, while side reactions might lead to the formation of related alkaloids or other by-products. The purification process, therefore, must be robust enough to remove these structurally similar impurities to a level that will not interfere with the research application.

Analytical methods play a pivotal role in impurity profiling. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for the separation and quantification of impurities. nih.govresearchgate.net The development of stability-indicating methods is particularly important, as it allows for the separation of the active ingredient from its potential degradation products that can form under various stress conditions such as exposure to acid, base, oxidation, heat, and light. nih.govresearchgate.net

Characterization of Synthetic By-products and Degradants

The characterization of synthetic by-products and degradants is fundamental to understanding the stability of this compound and for the development of robust analytical methods. While specific data on the by-products and degradants of this compound is not extensively available in public literature, valuable insights can be drawn from the well-documented impurity profiles of structurally related anticholinergic agents like Ipratropium (B1672105) bromide. researchgate.netsierrajournals.com

Forced degradation studies are a key tool in identifying potential degradants. nih.gov These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition. The resulting degradation products are then identified and characterized using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). researchgate.netsierrajournals.com This allows for the elucidation of degradation pathways.

In the case of compounds structurally similar to Flutropium bromide, such as Ipratropium bromide, several potential impurities and degradants have been identified. These can be categorized as process-related impurities, which arise during synthesis, and degradation products, which form during storage or upon exposure to stress conditions.

Table 1: Potential Process-Related Impurities and Degradants of this compound (based on analogous compounds)

Compound NameTypePotential Source
N-Isopropylnortropine MethobromideProcess-Related ImpurityImpurity in starting material or by-product of synthesis. pharmaffiliates.com
8-Anti-Ipratropium BromideProcess-Related ImpurityIsomeric by-product from the synthesis. pharmaffiliates.com
DL-Tropic acidProcess-Related Impurity / DegradantStarting material for synthesis or hydrolysis product. pharmaffiliates.com
Atropic AcidProcess-Related Impurity / DegradantDehydration product of tropic acid. pharmaffiliates.com
(1R,3r,5S)-8-(1-Methylethyl)-8-azabicyclo[3.2.1]oct-3-yl (2RS)-3-hydroxy-2-phenylpropanoateProcess-Related ImpurityPrecursor or by-product from the esterification step. pharmaffiliates.com
(1R,3r,5S,8r)-8-Methyl-8-(1-methylethyl)-3-[(2-phenylpropenoyl)oxy]-8-azoniabicyclo[3.2.1]octane BromideDegradantDehydration product of the parent molecule. pharmaffiliates.com

The development of sensitive and specific analytical methods is crucial for the detection and quantification of these potential impurities. Ion chromatography has been explored for the analysis of quaternary ammonium salt compounds and their impurities. google.com The validation of these analytical methods according to established guidelines, such as those from the International Council for Harmonisation (ICH), ensures their accuracy, precision, linearity, and robustness. nih.govresearchgate.netsierrajournals.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the sensitivity of the method for trace impurity analysis. researchgate.netsierrajournals.com

Elucidation of Molecular Mechanisms of Action of Flutropium Bromide Monohydrate

Receptor Binding Kinetics and Quantitative Pharmacology

Flutropium (B1209967) bromide monohydrate is recognized as a classical competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. nih.govncats.io In vitro studies have demonstrated that it possesses greater efficacy than atropine (B194438), a well-known muscarinic antagonist. nih.govncats.io Its action as a bronchodilator stems from its ability to block acetylcholine-mediated bronchoconstriction. patsnap.commdpi.com

Ligand-Receptor Interaction Dynamics and Affinities

As a competitive antagonist, Flutropium bromide binds to the same site on the muscarinic receptor as the endogenous ligand, acetylcholine, thereby preventing acetylcholine from binding and initiating a cellular response. nih.govpharmacologycanada.org This interaction is reversible. The affinity of an antagonist for its receptor is a critical determinant of its potency. While specific equilibrium dissociation constant (Kd) or inhibition constant (Ki) values for Flutropium bromide monohydrate are not widely published in readily accessible literature, its classification as being more effective than atropine in vitro suggests a high affinity for muscarinic receptors. nih.govncats.io

The potency of a competitive antagonist can be quantified using the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. mefst.hrslideshare.net Although a specific pA2 value for Flutropium bromide is not available in the reviewed literature, its comparative efficacy with other anticholinergic agents has been studied. In a comparative dose-response study, oxitropium (B1233792) bromide showed a greater bronchodilator effect at lower doses than flutropium bromide and ipratropium (B1672105) bromide, though there were no differences in the maximal response among these drugs. uam.es

Table 1: Comparative Efficacy of Inhaled Anticholinergic Agents

Feature Flutropium Bromide Ipratropium Bromide Oxitropium Bromide Fenoterol
Relative Potency - - Higher at <6 puffs Higher peak effect
Maximal Response No difference No difference No difference Potentially greater
Side Effects - Notable at 30 puffs Notable at 14 puffs More frequent at lower doses

Data derived from a comparative dose-response study in patients with chronic obstructive pulmonary disease. uam.es

Orthosteric and Allosteric Binding Site Characterization

Flutropium bromide acts at the orthosteric binding site of the muscarinic receptor, which is the same site that the endogenous agonist acetylcholine binds to. pharmacologycanada.org This direct competition for the primary binding site is the hallmark of classical competitive antagonism. The binding occurs within a pocket formed by the transmembrane helices of the G protein-coupled receptor (GPCR). patsnap.compharmacologycanada.org There is no evidence in the reviewed literature to suggest that this compound also interacts with allosteric sites on the muscarinic receptor. Allosteric modulators bind to a site topographically distinct from the orthosteric site and can alter the receptor's affinity or efficacy for the endogenous ligand. patsnap.com

Dissociation and Association Rate Constant Determinations

The kinetics of drug-receptor binding, including the association rate constant (k_on) and the dissociation rate constant (k_off), determine the onset and duration of drug action. excelleratebio.com A slow dissociation rate is often associated with a longer duration of action. excelleratebio.com While specific k_on and k_off values for this compound are not available in the reviewed literature, its prolonged duration of action compared to atropine following systemic administration suggests favorable kinetic properties, likely a slow dissociation from the receptor. nih.gov The duration of action for Flutropium bromide is reported to be around 24 hours, which is indicative of a stable drug-receptor complex. patsnap.com

Intracellular Signaling Pathway Modulation by this compound

By blocking the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype found in airway smooth muscle, this compound inhibits the downstream signaling cascades that lead to muscle contraction. patsnap.com

G-Protein Coupled Receptor (GPCR) Downstream Signaling Analysis

Muscarinic M3 receptors are coupled to the Gq class of G-proteins. assaygenie.com When acetylcholine activates the M3 receptor, it triggers the Gq protein to activate the enzyme phospholipase C (PLC). assaygenie.comnih.gov As a competitive antagonist, Flutropium bromide prevents this initial step of receptor activation, thereby inhibiting the entire Gq-mediated signaling cascade. This blockade prevents the physiological effects normally induced by acetylcholine, such as smooth muscle contraction.

Second Messenger System Regulation

The activation of phospholipase C by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. nih.gov This hydrolysis generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. nih.gov The increase in intracellular Ca2+ is a primary signal for muscle cell contraction. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which further contributes to the contractile response. nih.gov

This compound, by preventing the activation of the M3 receptor, effectively suppresses the production of IP3 and DAG. patsnap.com This leads to a lack of intracellular calcium mobilization and prevents the activation of PKC, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation. patsnap.comnih.gov The cAMP signaling pathway, which is primarily modulated by Gs and Gi proteins, is not the principal pathway affected by M3 receptor antagonists, though crosstalk between signaling pathways can occur. slideshare.netkegg.jp

Table 2: Summary of this compound's Effect on Intracellular Signaling

Signaling Component Effect of Acetylcholine (Agonist) Effect of this compound (Antagonist)
M3 Muscarinic Receptor Activation Competitive Blockade
Gq Protein Activation Inhibition of Activation
Phospholipase C (PLC) Activation Inhibition of Activation
IP3 and DAG Production Increased Decreased/Inhibited
Intracellular Ca2+ Increased Mobilization Decreased Mobilization
Airway Smooth Muscle Contraction Relaxation (Bronchodilation)

This table outlines the generally accepted signaling cascade for M3 muscarinic receptor antagonists. patsnap.comassaygenie.comnih.gov

Kinase and Phosphatase Activity Profiling

While the primary mechanism of flutropium bromide is well-established as muscarinic receptor antagonism, its specific effects on kinase and phosphatase activity are not extensively detailed in publicly available research. Kinases and phosphatases are key regulators of cellular signaling pathways, including those involved in inflammation and muscle contraction. nih.govbmglabtech.com The antagonism of M3 muscarinic receptors by flutropium bromide indirectly influences downstream signaling cascades that are modulated by various kinases and phosphatases. For instance, the relaxation of airway smooth muscle involves a decrease in the activity of myosin light chain kinase. However, direct profiling of flutropium bromide's activity against a broad panel of kinases and phosphatases is not a primary focus of the existing literature.

It is understood that two-component signaling systems often involve the dephosphorylation of response regulators by their partner kinases to control the concentration of the phosphorylated response regulator. nih.gov The regulation of the phosphatase activity of sensor kinases is often a key step that is controlled by signal input. nih.gov

Structural-Activity Relationship (SAR) Studies of this compound and Analogues

Structural-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like flutropium bromide relates to its biological activity. nih.gov These studies help in the design of new derivatives with improved potency and selectivity. nih.gov

Design and Synthesis of this compound Derivatives

The synthesis of flutropium bromide and its derivatives has been a subject of research to explore and optimize its anticholinergic and bronchospasmolytic properties. ncats.iodrugfuture.com The core structure of flutropium bromide features a tropane (B1204802) scaffold, which is common in many anticholinergic drugs. Modifications to this structure, particularly at the ester and quaternary ammonium (B1175870) groups, can significantly impact its activity.

Research on related compounds, such as flurbiprofen (B1673479) amides, has shown that substituting different chemical groups can alter the inhibitory potency of the molecule. nih.gov For example, replacing a methyl group with halogen atoms on a pyridine (B92270) moiety influenced the interaction with the target receptor. nih.gov The synthesis of such derivatives often involves condensation reactions between a carboxylic acid and an amine in the presence of coupling agents. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. 3ds.comnih.gov For flutropium bromide and its analogues, a pharmacophore model would typically include a cationic center (the quaternary nitrogen), a hydrogen bond acceptor (the ester carbonyl), and hydrophobic regions (the phenyl rings). 3ds.compharmacophorejournal.com

Ligand-based design uses the knowledge of active molecules to develop new compounds. nih.gov By analyzing the common structural features of active anticholinergic agents, researchers can design new flutropium bromide derivatives with a higher probability of being active. arxiv.orgnih.gov This approach is particularly useful when the three-dimensional structure of the target receptor is not fully known. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity in a quantitative manner. wikipedia.orgnih.gov For a series of flutropium bromide analogues, a QSAR model could be developed to predict their potency based on various molecular descriptors. wikipedia.org

These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (e.g., atomic charges), and steric parameters. dovepress.com A typical QSAR equation takes the form:

Activity = f(descriptor1, descriptor2, ...)

By developing a statistically significant QSAR model, researchers can prioritize the synthesis of new derivatives that are predicted to have the most favorable activity profile, thereby saving time and resources. mdpi.com

Enzyme Inhibition and Activation Profiles

The primary mechanism of flutropium bromide is receptor antagonism rather than direct enzyme inhibition or activation. mdpi.com However, its interaction with muscarinic receptors can indirectly influence the activity of various enzymes involved in intracellular signaling pathways. As mentioned earlier, by blocking M3 receptors, flutropium bromide leads to a decrease in the activity of phospholipase C and subsequently reduces the activation of protein kinase C and the release of intracellular calcium, which in turn decreases the activity of myosin light chain kinase.

While flutropium bromide's direct interaction with a broad range of enzymes is not its intended therapeutic action, comprehensive profiling would be necessary to rule out any off-target effects. Such studies are common in drug development to ensure the selectivity of a compound. mdpi.com

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptomic and proteomic analyses are powerful tools to understand the global changes in gene and protein expression within a cell in response to a drug. mdpi.comnih.gov These techniques can provide a comprehensive view of the cellular pathways affected by flutropium bromide. nih.gov

For instance, treating airway smooth muscle cells with flutropium bromide and subsequently analyzing their transcriptome could reveal changes in the expression of genes related to inflammation, cell proliferation, and airway remodeling. mdpi.comfrontiersin.org Similarly, proteomic analysis could identify changes in the levels of proteins involved in muscle contraction, cell signaling, and mucus production. mdpi.comfrontiersin.org

An integrated analysis of both transcriptomic and proteomic data can provide a more complete picture of the drug's mechanism of action and its downstream effects. nih.gov For example, it could confirm that the observed relaxation of smooth muscle is accompanied by changes in the expression of genes and proteins that regulate muscle tone. While specific transcriptomic and proteomic studies focused solely on flutropium bromide are not widely published, the methodologies are standard in pharmacological research. mdpi.com

Preclinical Pharmacological Investigations of Flutropium Bromide Monohydrate

In Vitro Receptor Selectivity and Functional Profiling

Comprehensive Receptorome and Ion Channel Screening

Flutropium (B1209967) bromide is characterized as a classic competitive antagonist of acetylcholine (B1216132). medchemexpress.com In vitro experiments have indicated that it is more effective than atropine (B194438), a well-known muscarinic antagonist. medchemexpress.com However, comprehensive receptorome screening data, including specific binding affinities (Kᵢ values) for the different muscarinic receptor subtypes (M₁ to M₅) and other neurotransmitter receptors or ion channels, are not extensively detailed in publicly available scientific literature. Such data would be essential to fully understand its selectivity profile.

Cell-Based Functional Assays (e.g., calcium mobilization, reporter gene assays)

Detailed information from specific cell-based functional assays for flutropium bromide, such as calcium mobilization or reporter gene assays to quantify its antagonist potency and functional selectivity at a cellular level, is not described in the available research. These assays are crucial for determining the functional consequences of receptor binding.

Isolated Organ and Tissue Bath Studies

The functional activity of flutropium bromide has been assessed using isolated tissue preparations, which provide insights into its effects in a more complex biological environment than cell-based assays.

Studies on isolated rat mast cells stimulated by antigen showed that flutropium bromide inhibited the release of histamine (B1213489). This suggests a potential mast cell stabilizing action, although this inhibitory effect was reported to be weaker than that of disodium (B8443419) cromoglycate. In contrast, atropine showed no such inhibitory effect.

In studies using isolated tracheal smooth muscle from guinea pigs, flutropium bromide did not demonstrate any antagonistic action against contractions induced by leukotriene D₄ (LTD₄). This indicates that its mechanism of action is specific to cholinergic pathways and does not involve the antagonism of leukotriene receptors, which are also relevant in bronchoconstriction.

The primary findings from isolated organ studies are summarized below:

Tissue/Cell TypeAgonist/StimulusEffect of Flutropium BromideReference
Isolated Rat Mast CellsAntigenInhibition of histamine release
Isolated Guinea Pig Tracheal Smooth MuscleLeukotriene D₄ (LTD₄)No antagonistic action

In Vivo Preclinical Pharmacodynamics in Animal Models

The pharmacodynamic properties of flutropium bromide have been evaluated in several animal models to establish its efficacy as a bronchodilator.

In anesthetized guinea pigs, a standard model for assessing bronchodilator activity, inhaled flutropium bromide demonstrated a clear protective effect against bronchoconstriction induced by intravenously administered acetylcholine. medchemexpress.com A single inhalation of a 0.03% solution of flutropium bromide effectively inhibited this induced bronchoconstriction. medchemexpress.com Notably, this effect was selective for the airways, as it did not alter the fall in blood pressure also induced by acetylcholine. medchemexpress.com Further studies showed that even a lower concentration of 0.0003% was effective.

The durability of the bronchodilatory effect was assessed through repeat-dose studies. When guinea pigs were exposed to daily inhalations of 0.03% flutropium bromide for 5 minutes over 14 or 28 consecutive days, the bronchodilatory potency remained consistent with that of a single administration. medchemexpress.com This suggests a lack of tachyphylaxis, or reduction in response, with repeated use. medchemexpress.com

To further define its specificity, flutropium bromide was tested against bronchoconstriction induced by other mediators. In dogs, inhalation of 0.3% flutropium bromide showed no antagonistic action against serotonin-induced bronchoconstriction. This, along with the in vitro data, reinforces its specific anticholinergic mechanism.

Table of In Vivo Pharmacodynamic Findings

Animal Model Challenge Agent Route of Administration Key Finding Reference
Guinea Pig Acetylcholine (i.v.) Inhalation (0.03%) Inhibition of bronchoconstriction with no effect on blood pressure. medchemexpress.com
Guinea Pig Acetylcholine (i.v.) Inhalation (0.0003%) Inhibition of bronchoconstriction.
Guinea Pig Acetylcholine (i.v.) Repeated Inhalation (0.03% daily for 28 days) Maintained bronchodilatory effect without reduction in response. medchemexpress.com

Target Engagement Studies in Preclinical Species

While the pharmacodynamic effects of flutropium bromide are established, specific preclinical studies designed to quantify target engagement—for instance, by measuring muscarinic receptor occupancy in the lungs of animal models following administration—are not available in the published literature. Such studies are vital for correlating the degree of receptor interaction with the observed pharmacological effect.

Biomarker Identification and Validation in Animal Models

The identification and validation of specific pharmacodynamic biomarkers in animal models for flutropium bromide have not been reported. Biomarkers are essential tools in drug development to link preclinical findings to clinical outcomes by providing measurable indicators of a drug's biological activity. For an inhaled anticholinergic, such biomarkers could potentially include changes in specific proteins or signaling molecules in bronchoalveolar lavage fluid that correlate with the extent and duration of bronchodilation.

Physiological Response Assessments (excluding therapeutic efficacy)

Preclinical studies on flutropium bromide monohydrate have explored its physiological effects in various animal models, providing insights into its pharmacological profile beyond its primary therapeutic action. These investigations have assessed its impact on several bodily functions, as detailed below.

In a study involving guinea pigs, a single inhalation of a 0.03% solution of flutropium bromide was found to inhibit bronchoconstriction induced by acetylcholine (ACh). nih.gov Notably, this action did not concurrently alter the fall in blood pressure also induced by ACh, suggesting a degree of selectivity in its effects. nih.gov This indicates a primary action on the muscarinic receptors in the airways with less impact on those affecting blood pressure under these experimental conditions.

Further investigations into the long-term physiological impact of flutropium bromide were conducted through repeated administration studies. In guinea pigs, daily inhalation of a 0.03% flutropium bromide solution for 5 minutes over 14 and 28 days did not lead to any significant changes in the body weight curve of the animals. nih.gov This suggests that at the tested concentration and duration, the compound did not cause systemic effects that would lead to weight loss or gain.

In a separate study in rats, repeated intravenous administration of flutropium bromide for 14 days did not result in any changes to the activities of hepatic drug-metabolizing enzymes. nih.gov This finding is significant as it indicates that flutropium bromide is unlikely to cause drug-drug interactions by inducing or inhibiting the cytochrome P-450 enzyme system. nih.gov The stability of these enzymes suggests that the compound does not place undue metabolic stress on the liver with repeated exposure.

These preclinical assessments of physiological responses, excluding direct therapeutic efficacy, demonstrate a favorable profile for flutropium bromide, with a targeted action on the airways and a low potential for systemic side effects or metabolic alterations in the animal models studied.

Comparative Preclinical Pharmacology with Reference Compounds

The preclinical pharmacological profile of flutropium bromide has been further elucidated through comparative studies with established reference compounds, primarily other anticholinergic agents such as atropine and ipratropium (B1672105) bromide. These comparisons have been conducted across various in vitro and in vivo models to determine its relative potency, duration of action, and selectivity.

Comparison with Atropine

Flutropium bromide is a quaternary ammonium (B1175870) derivative of atropine. nih.gov In in vitro experiments, flutropium bromide has been shown to be a more effective competitive antagonist of acetylcholine than atropine. nih.gov This suggests a higher affinity for muscarinic receptors at the tissue level.

In vivo studies in animal models have also demonstrated that flutropium bromide is somewhat more effective than atropine after parenteral administration. nih.gov A key differentiator is its longer duration of action compared to atropine. nih.gov When administered locally as an aerosol, flutropium bromide's superiority over atropine is evident in both its effectiveness and the duration of its action. nih.gov

A significant advantage of flutropium bromide, owing to its quaternary structure, is the lack of a detectable central anticholinergic effect, which can be a limiting factor for atropine. nih.govnps.org.au Furthermore, after systemic administration, while only slightly more effective than atropine, its longer duration of action remains a notable feature. nih.gov Animal studies have also hinted at potential antihistaminic and anti-allergic properties for flutropium bromide, a characteristic not typically associated with atropine. researchgate.net

Comparison with Ipratropium Bromide

Ipratropium bromide, another quaternary ammonium compound structurally related to atropine, is a key comparator for flutropium bromide. While direct, extensive preclinical comparative studies are not widely published, some inferences can be drawn. Both compounds are expected to have limited systemic absorption after inhalation due to their quaternary structure. nps.org.au

In human studies, it has been noted that flutropium bromide showed no significant benefit over ipratropium bromide. researchgate.net Preclinical research has indicated that the relaxing effect of ipratropium bromide on tracheal smooth muscle cells may be partly mediated through the activation of the calcium-activated potassium (BKCa) channel, a mechanism that has not been extensively reported for flutropium bromide. nih.gov

Comparison with Other Anticholinergics

In a clinical setting involving patients with chronic obstructive pulmonary disease (COPD), flutropium bromide was compared with ipratropium bromide and oxitropium (B1233792) bromide. While there were no differences in the maximal response between the three drugs, oxitropium bromide produced a greater bronchodilator effect at lower doses. scribd.com Oxitropium bromide also led to a greater increase in pulse rate at higher cumulative doses compared to the other anticholinergics.

The following table summarizes the comparative preclinical pharmacology of flutropium bromide with key reference compounds.

FeatureFlutropium BromideAtropineIpratropium BromideOxitropium Bromide
Structure Quaternary ammonium compoundTertiary amineQuaternary ammonium compoundQuaternary ammonium compound
Central Nervous System Effects Not detectable nih.govPresent nps.org.auMinimal to none nps.org.auNot specified
In Vitro Potency vs. Acetylcholine More effective than atropine nih.govReference standardPotent anticholinergic Not specified
In Vivo Bronchodilator Efficacy (Aerosol) Superior to atropine nih.govEffective nps.org.auEffective nps.org.auEffective scribd.com
Duration of Action Longer than atropine nih.govShorter durationShorter durationNot specified
Effect on Heart Rate Minimal with aerosolCan cause tachycardia nps.org.auMinimal with aerosolIncreased at high doses scribd.com
Other Reported Preclinical Properties Potential antihistaminic and anti-allergic effects researchgate.netStandard anticholinergic effectsMay activate BKCa channels nih.govNot specified

Preclinical Pharmacokinetics and Metabolism Research of Flutropium Bromide Monohydrate

Absorption and Distribution Studies in Preclinical Animal Models

Preclinical studies using animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like flutropium (B1209967) bromide monohydrate. bioivt.comnih.govnih.gov These studies help predict its behavior in humans. nih.gov While specific data on flutropium bromide monohydrate is limited in the provided search results, general principles of preclinical pharmacokinetic studies can be described.

Animal models such as rats, mice, and dogs are commonly used to investigate how a substance is absorbed into the bloodstream, distributed to various tissues, metabolized, and ultimately eliminated from the body. nih.govfda.gov For inhaled drugs, understanding local concentrations in the lungs is also a key aspect.

Tissue Distribution Profiles in Various Organs

Following administration, a drug's distribution to different organs is assessed. bioivt.com Techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled compounds are employed to visualize and quantify the drug's presence in various tissues over time. bioivt.comqps.com This can reveal accumulation in specific organs. bioivt.com For a related compound, tiotropium (B1237716) bromide, studies in rats showed notable distribution to the brown fat, pancreas, and salivary glands. fda.gov Such studies are vital for identifying potential target organs for efficacy or toxicity.

Table 1: General Approach for Tissue Distribution Studies

Study AspectDescription
Animal Models Typically rats or mice. bioivt.com
Method Administration of a radiolabeled version of the drug. bioivt.com
Analysis Quantitative Whole-Body Autoradiography (QWBA) to measure radioactivity in tissue cross-sections at various time points. bioivt.comqps.com
Data Yielded Information on the extent and rate of drug distribution to and elimination from various tissues and organs. bioivt.com

Blood-Brain Barrier Penetration Studies in Animal Models

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. scielo.br For drugs not intended for central nervous system (CNS) action, minimal BBB penetration is desirable to avoid potential neurological side effects. scielo.br Conversely, for drugs targeting the CNS, the ability to cross the BBB is essential. scielo.br

Studies in animal models are conducted to determine the extent to which a compound crosses the BBB. scielo.br For the related anticholinergic drug, tiotropium bromide, rat studies have indicated that it does not penetrate the blood-brain barrier to a significant extent. Autoradiography studies with tiotropium in rats have shown either no detectable or low levels of distribution to the brain. fda.gov

Protein Binding Characteristics

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter. bioivt.com Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues. High plasma protein binding can limit the amount of drug available to exert its effect and be cleared from the body. For the related compound, tiotropium bromide, plasma protein binding is reported to be 72%.

Metabolic Pathway Elucidation and Metabolite Identification

Understanding how a drug is metabolized is fundamental to drug development. pharmaron.com Metabolism studies identify the chemical transformations a drug undergoes in the body, which can influence its efficacy and safety. pharmaron.com

In Vitro Metabolism Studies (e.g., liver microsomes, hepatocytes)

In vitro models are essential tools for investigating drug metabolism. nih.govnih.gov Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like the cytochrome P450 (CYP) system, are widely used. nih.govevotec.com These assays can determine the metabolic stability of a compound and help identify the enzymes responsible for its metabolism. pharmaron.comnih.gov

The general procedure for a microsomal stability assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYP enzymes) at 37°C. pharmaron.comevotec.com Samples are taken at different time points to measure the rate of disappearance of the parent drug. pharmaron.com This allows for the calculation of parameters like the in vitro intrinsic clearance (CLint). pharmaron.com

Table 2: Typical Protocol for a Microsomal Stability Assay

ParameterCondition
Assay System Pooled liver microsomes (e.g., human, rat, dog). pharmaron.com
Test Compound Conc. Typically 1 µM. pharmaron.com
Protein Concentration 0.5 mg/mL. pharmaron.com
Cofactor NADPH. pharmaron.comevotec.com
Incubation Time Various time points (e.g., 0, 5, 15, 30, 45 minutes). evotec.com
Analysis Method LC-MS/MS to quantify the remaining parent compound. pharmaron.com

Identification of Primary Metabolites

For the related compound tiotropium bromide, the major metabolic pathway is non-enzymatic ester cleavage, resulting in the formation of N-methylscopine and dithienylglycolic acid, which are inactive. A smaller portion of the drug may be metabolized by cytochrome P450 enzymes. fda.gov While specific metabolites for this compound were not detailed in the search results, it is plausible that it undergoes similar metabolic transformations given its structural relation to other anticholinergics.

Enzyme Reaction Phenotyping (e.g., CYP450, Phase II enzymes)

The characterization of metabolic pathways, particularly the identification of the enzymes responsible for a drug's biotransformation, is a critical step in preclinical research. This process, known as enzyme reaction phenotyping, helps predict potential drug-drug interactions and understand inter-individual variability in drug response. Key enzyme families investigated include the Cytochrome P450 (CYP450) superfamily, which are primary mediators of Phase I oxidative metabolism, and Phase II enzymes, which conjugate drugs or their metabolites to increase their water solubility and facilitate excretion. fda.gov.phresearchgate.net

For Flutropium Bromide, preclinical research in animal models has provided initial insights into its interaction with hepatic drug-metabolizing enzymes. A study conducted in rats aimed to determine the effect of repeated administration of flutropium bromide on these enzyme activities. In this research, rats were administered flutropium bromide intravenously for 14 consecutive days. Following this period, the activities of hepatic drug-metabolizing enzymes, specifically Cytochrome P-450, aniline (B41778) hydroxylase, and aminopyrine (B3395922) N-demethylase, were assessed. nih.gov

The findings from this study indicated that repeated administration of flutropium bromide did not induce any changes in the activities of these hepatic enzymes. nih.gov This suggests a low potential for flutropium bromide to alter its own metabolism or the metabolism of co-administered drugs through the induction of major CYP450 enzymes in rats. nih.gov The stability of these enzyme activities after prolonged exposure indicates that the bronchodilatory effects of flutropium bromide are maintained without significant metabolic auto-induction. nih.gov

Further in-vitro studies using human liver microsomes would be necessary to definitively characterize the specific human CYP450 isoforms (e.g., CYP3A4, CYP2D6) and Phase II enzymes involved in the metabolism of flutropium bromide and to confirm these preclinical findings in a human context. biomolther.org

Table 1: Effect of Repeated Intravenous Administration of Flutropium Bromide on Hepatic Drug-Metabolizing Enzymes in Rats

EnzymeChange in Activity after 14-day Repeated AdministrationImplication
Cytochrome P-450 No change observed. nih.govLow potential for metabolic drug-drug interactions via induction. nih.gov
Aniline Hydroxylase No change observed. nih.govMetabolic profile remains stable with repeated use. nih.gov
Aminopyrine N-Demethylase No change observed. nih.govConsistent clearance mechanism over time. nih.gov
Data derived from a preclinical study in rats. nih.gov

Excretion Routes and Clearance Mechanisms in Preclinical Models

Detailed preclinical studies specifically documenting the excretion routes and clearance mechanisms for this compound are not widely available in the public domain. Generally, the elimination of drugs from the body occurs through various routes, with renal (via urine) and hepatic (via bile and feces) excretion being the most significant. wikipedia.org The physicochemical properties of a drug, such as its polarity and molecular weight, heavily influence its primary route of excretion. europa.eu For quaternary ammonium (B1175870) compounds like flutropium bromide, which are typically polar, renal excretion is often a major pathway. fda.gov.phhpra.ie

Preclinical investigations in animal models, such as bile duct-cannulated models, are standard for quantifying biliary excretion, while urine and feces collection over time helps to construct a complete mass balance profile. wikipedia.org These studies would determine the percentage of the administered dose of flutropium bromide and its metabolites eliminated through each route, providing essential data on its clearance mechanisms (e.g., glomerular filtration, active tubular secretion, or biliary transport). europa.eunih.gov Without specific published studies on flutropium bromide, a definitive statement on its excretion profile in preclinical models cannot be made.

Computational and Structural Biology Approaches for Flutropium Bromide Monohydrate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that allow for the detailed investigation of how a ligand, such as Flutropium (B1209967) bromide, interacts with its biological target. For Flutropium bromide, a muscarinic antagonist, the primary targets are the muscarinic acetylcholine (B1216132) receptors (M1-M5). wiley.com These methods are crucial for understanding the structural basis of its pharmacological action.

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. rsc.orgdiva-portal.org This technique is instrumental in elucidating the specific interactions that stabilize the ligand-receptor complex. In the case of Flutropium bromide, docking studies would model its placement within the orthosteric binding site of muscarinic receptors, a pocket deep within the transmembrane helices. nih.govacs.org

Studies on similar muscarinic antagonists like tiotropium (B1237716) and quinuclidinyl benzilate (QNB) have identified key amino acid residues that are crucial for binding. researchgate.netresearchgate.net A conserved aspartate residue in transmembrane helix 3 (TM3) typically forms a critical ionic interaction with the positively charged nitrogen atom present in most muscarinic antagonists. acs.org Additionally, a network of aromatic residues in the binding pocket often forms hydrophobic and stacking interactions with the ligand, while other residues may act as hydrogen bond donors or acceptors. acs.orgnih.gov Docking simulations for Flutropium bromide would aim to identify these precise interactions, and scoring functions would then estimate the binding free energy, providing a prediction of its binding affinity. rsc.orgnih.gov

Interaction Type Likely Interacting Residues in Muscarinic Receptors Role in Binding Flutropium Bromide
Ionic InteractionAspartate (in TM3)Anchors the cationic head of the tropane (B1204802) moiety. acs.org
Hydrogen BondingTyrosine, Threonine, Asparagine (in binding pocket)Stabilizes the ester and hydroxyl groups of the ligand. nih.gov
Hydrophobic & van der WaalsTryptophan, Tyrosine, Phenylalanine (in TM5, TM6, TM7)Forms favorable contacts with the phenyl rings of the benzilate moiety. pnas.org
Aromatic StackingTyrosine, TryptophanEngages in π-π stacking with the ligand's aromatic rings.

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. core.ac.uknih.gov By simulating the motions of atoms, MD studies can assess the stability of the predicted docking pose, explore the conformational flexibility of both Flutropium bromide and the muscarinic receptor, and identify the role of solvent molecules in the binding interface. researchgate.netacs.org

For a molecule like Flutropium bromide, which is based on a tropane alkaloid scaffold, understanding its conformational preferences is essential. scilit.compnas.orgcsbsju.edu MD simulations can reveal how the tropane ring and its substituents adapt their geometry upon binding to the receptor. acs.org These simulations are critical for validating the initial docking results and for providing a more realistic model of the binding event, which can explain the functional outcomes (antagonism) of ligand binding. nih.gov

MD Simulation Analysis Purpose and Insights
Root Mean Square Deviation (RMSD)Measures the average deviation of the complex over time to assess the stability of the binding pose. core.ac.uk
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the receptor and the ligand, highlighting parts that may be important for binding or conformational changes.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds to determine their persistence and importance in stabilizing the complex.
Water AnalysisMaps the location and dynamics of water molecules in the binding site, which can mediate ligand-receptor interactions.

Ligand-Protein Interaction Prediction and Energetics

De Novo Design and Virtual Screening Methodologies for Flutropium Bromide Monohydrate Analogues

A primary goal in drug development is the discovery of new chemical entities with improved properties, such as enhanced selectivity or better pharmacokinetics. Virtual screening and de novo design are two key computational strategies used to explore vast chemical spaces for promising new analogues of a known drug like Flutropium bromide.

Structure-based virtual screening uses the 3D structure of the target receptor to screen large libraries of compounds computationally. diva-portal.orgnih.gov For Flutropium bromide analogues, a model of a muscarinic receptor subtype (e.g., M3) would be used to dock millions of commercially available or proprietary compounds. nih.govpnas.org The top-scoring molecules, predicted to have high binding affinity, are then selected for experimental testing. This approach has successfully identified novel muscarinic ligands, including uncharged molecules, which is rare for this class of receptors. nih.gov

De novo design, in contrast, builds novel molecules from scratch. researchgate.net Algorithms assemble molecular fragments or atoms within the receptor's binding site, guided by rules of chemical synthesis and scoring functions that predict binding affinity. vanderbilt.eduidrblab.net This technique can generate unique chemical scaffolds that are structurally distinct from Flutropium bromide but retain its antagonist function, potentially leading to compounds with greater subtype selectivity or other desirable properties. researchgate.net

Methodology Description Application for Flutropium Bromide Research
Virtual Screening (VS) Computational screening of large compound databases against a target protein structure. diva-portal.orgIdentify new, structurally diverse muscarinic antagonists from existing chemical libraries. nih.gov
- Structure-Based VSUses docking to evaluate how well compounds fit into the receptor's binding site.Screen for compounds that bind favorably to the M3 receptor while having poor affinity for the M2 receptor to improve selectivity. pnas.org
- Ligand-Based VSUses the known active ligand (Flutropium bromide) as a template to find similarly shaped molecules.Find compounds with similar pharmacophoric features to Flutropium bromide.
De Novo Design Algorithmic generation of novel molecular structures within the constraints of the binding site. vanderbilt.eduCreate entirely new analogues of Flutropium bromide with optimized interactions and potentially improved pharmacokinetic profiles. researchgate.net

Artificial Intelligence and Machine Learning Applications in Flutropium Bromide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by building predictive models from large datasets. acs.orgresearchgate.net These technologies can forecast a compound's biological activity and its behavior in the body, guiding the design of superior drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.govbiorxiv.org For Flutropium bromide, a QSAR model could be developed using a dataset of its analogues and their experimentally measured antagonist activities at muscarinic receptors. nih.govnih.gov The model would use molecular descriptors (numerical representations of a molecule's physicochemical properties) as input.

Machine learning algorithms, such as random forests, support vector machines, or deep neural networks, are used to build these predictive models. mdpi.comacs.org A well-validated QSAR model can then be used to predict the pharmacological activity of newly designed, unsynthesized analogues of Flutropium bromide, allowing researchers to prioritize the most promising candidates for synthesis and testing. rsc.orgnih.gov

Descriptor Class Examples Information Encoded
1D Descriptors Molecular Weight, Atom Count, Rotatable Bond CountBasic constitutional properties.
2D Descriptors Topological Polar Surface Area (TPSA), LogPConnectivity, size, polarity, and hydrophobicity.
3D Descriptors Molecular Volume, Surface Area, Shape IndicesThree-dimensional spatial arrangement of atoms.

These models are trained on large, diverse datasets of compounds with known experimental ADME values. nih.govreceptor.ai For new analogues of Flutropium bromide, these models can provide rapid predictions for key properties such as intestinal absorption, plasma protein binding, and metabolic stability. nih.goviapchem.org This information is invaluable for optimizing the pharmacokinetic profile of lead compounds in a preclinical setting. tandfonline.com

ADME Property Description ML Model Application
Absorption Permeability across biological membranes (e.g., Caco-2 assay).Predicts oral bioavailability. mdpi.com
Distribution Binding to plasma proteins like human serum albumin (HSA).Predicts the fraction of unbound drug available to act on its target.
Metabolism Stability in the presence of liver microsomes.Predicts metabolic clearance rate. nih.gov
Excretion Physicochemical properties like solubility.Influences how the compound is eliminated from the body. tandfonline.com

Predictive Modeling of Pharmacological Activities

Structural Determination of this compound-Target Complexes

The precise understanding of how this compound interacts with its target receptors is fundamental to comprehending its pharmacological activity. This understanding is achieved through various computational and structural biology techniques that elucidate the three-dimensional arrangement of the ligand-receptor complex at an atomic level. While direct structural data for a this compound-target complex is not extensively available in public literature, the methodologies for such determinations are well-established. This section will delve into the primary techniques used for this purpose: X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, drawing on existing data for flutropium bromide itself and for its target receptors complexed with analogous compounds.

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline substance. In the context of drug-receptor interactions, it can provide a static, high-resolution snapshot of the ligand bound within the receptor's active site.

While a crystal structure of this compound complexed with a muscarinic receptor is not publicly documented, the crystal structure of flutropium bromide itself has been determined. nih.gov A study published in Arzneimittelforschung revealed that (8r)-8-(2-Fluoroethyl)-3α-hydroxy-1αH, 5αH-tropanium bromide benzilic acid ester (flutropium bromide) crystallizes in the monoclinic space group P 2(1)/n. nih.gov Although the structure exhibited some disorder, an averaged crystal structure was solved and refined to a residual factor (R-value) of 0.113. nih.gov This provides precise data on the bond lengths, angles, and conformation of the flutropium bromide molecule itself.

Table 1: Crystallographic Data for Flutropium Bromide

Parameter Value
Crystal System Monoclinic
Space Group P 2(1)/n
Final R-value 0.113

Data sourced from Kiel, G. (1986). nih.gov

To understand the binding of flutropium bromide to its target, one can look at the extensive crystallographic work done on muscarinic acetylcholine receptors (mAChRs), its primary target. Recent X-ray crystallography studies have successfully resolved the structures of various mAChR subtypes, often in complex with antagonists that are structurally related to flutropium bromide, such as tiotropium and N-methylscopolamine (NMS). nih.govrcsb.orgnih.gov These studies reveal a conserved binding pocket for antagonists deep within the transmembrane helical bundle of the receptor. nih.gov Key interactions typically involve a hydrogen bond between an aspartate residue in transmembrane helix 3 (TM3) and the ester or hydroxyl group of the ligand, as well as interactions with a "tyrosine lid" formed by aromatic residues from several transmembrane helices that cap the binding site. proteopedia.org For instance, the crystal structure of the M3 muscarinic receptor in complex with tiotropium shows these characteristic interactions, providing a template for how flutropium bromide, which shares a similar tropane scaffold, would likely bind. nih.govresearchgate.net Structure-guided drug design efforts have utilized these crystal structures to develop antagonists with improved selectivity for specific muscarinic receptor subtypes. pnas.org

Cryo-Electron Microscopy (Cryo-EM) Applications

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biological macromolecules, including G protein-coupled receptors (GPCRs) like the muscarinic receptors. Unlike X-ray crystallography, cryo-EM does not require the protein to form a well-ordered crystal, making it suitable for studying membrane proteins that are often difficult to crystallize.

There are no specific published cryo-EM studies focusing on this compound bound to its target receptor. However, the application of cryo-EM to the broader family of muscarinic receptors has yielded significant insights. High-resolution cryo-EM structures have been determined for various mAChR subtypes, often in complex with their cognate G proteins and various ligands. mdpi.com These structures provide a more dynamic view of the receptor in a near-native state, capturing different conformational states associated with receptor activation and signaling.

For example, cryo-EM has been used to visualize the M1 and M2 muscarinic receptors coupled to their respective G proteins (Gq/11 and Gi/o). mdpi.com These studies reveal the structural basis for G protein selectivity, highlighting the conformational changes in the intracellular loops and the cytoplasmic ends of the transmembrane helices upon agonist binding and G protein engagement. mdpi.com

The application of cryo-EM to a flutropium bromide-muscarinic receptor complex would be highly informative. It could reveal:

Subtle conformational changes induced by flutropium bromide binding compared to other antagonists.

The influence of the lipid bilayer on the receptor-ligand interaction.

Given the success of cryo-EM in elucidating the structures of other GPCR-antagonist complexes, it represents a promising avenue for future research to visualize the flutropium bromide-receptor interaction in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For studying ligand-receptor interactions, NMR is particularly powerful as it can detect changes in the chemical environment of individual atoms upon binding, and can characterize the dynamic nature of these interactions. researchgate.netnih.govethz.ch

While there are no specific NMR studies published on the flutropium bromide-receptor complex, NMR has been extensively used to probe the conformational dynamics of GPCRs, including muscarinic receptors. acs.orgnih.gov These studies often employ isotope labeling (e.g., ¹³C, ¹⁵N) of either the receptor or the ligand to monitor specific signals.

Key applications of NMR in this context include:

Mapping Binding Sites: By monitoring chemical shift perturbations in the receptor's NMR spectrum upon addition of the ligand, the residues involved in the binding interface can be identified.

Characterizing Conformational Changes: NMR can detect ligand-induced conformational changes in the receptor, providing insights into the mechanism of action (i.e., how an antagonist stabilizes an inactive state). researchgate.net

Studying Interaction Kinetics: NMR can be used to determine the on- and off-rates of ligand binding, which is crucial for understanding the duration of drug action.

Advanced Analytical and Bioanalytical Methodologies for Flutropium Bromide Monohydrate Research

Development and Validation of High-Sensitivity Quantification Methods

The development of robust and validated quantification methods is a cornerstone of pharmaceutical research. For a compound like flutropium (B1209967) bromide monohydrate, achieving high sensitivity is crucial for pharmacokinetic studies and for the detection of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of drugs and their metabolites in biological fluids and pharmaceutical products. scribd.comepdf.pub Its high selectivity and sensitivity make it the gold standard for bioanalytical assays. epdf.pub The combination of liquid chromatography's separation power with the mass spectrometer's ability to provide structural information allows for precise and reliable measurements, even in complex matrices. scribd.com

For tropane (B1204802) alkaloids, a class of compounds to which flutropium bromide belongs, several sensitive LC-MS/MS methods have been developed and validated. For instance, a UPLC-ESI-MS/MS method was established for the determination of N-butylscopolamine, another quaternary ammonium (B1175870) tropane derivative, in human plasma. This method demonstrates the high sensitivity achievable, which is essential for pharmacokinetic studies where plasma concentrations can be very low. The validation of such methods typically adheres to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

A validated LC-MS/MS method for the simultaneous quantification of ripretinib (B610491) and its N-desmethyl metabolite showcases the typical parameters evaluated. While for a different class of compound, the validation data provides a clear example of the rigorous testing required for bioanalytical methods.

Table 1: Example Validation Parameters for a Bioanalytical LC-MS/MS Method

Parameter Specification Result Example (for Ripretinib & Metabolite)
Linearity (r²) ≥ 0.99 > 0.99
Accuracy Within ±15% of nominal (±20% at LLOQ) Within acceptable limits
Precision (RSD%) ≤ 15% (≤ 20% at LLOQ) < 10%
Lower Limit of Quantification (LLOQ) Defined and validated e.g., 1 ng/mL
Selectivity No significant interference at the retention time of the analyte and IS Passed
Matrix Effect Within acceptable limits Assessed and passed

| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration | Stable under tested conditions |

This table presents example data from a validated method for a different compound to illustrate the typical parameters and acceptance criteria for an LC-MS/MS bioanalytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cenmed.comresearchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. cenmed.com For less volatile compounds, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

In the context of drug analysis, GC-MS is extensively used for impurity profiling, metabolite identification, and the detection of controlled substances. researchgate.netpharmacompass.com Its ability to provide detailed mass spectra allows for the confident identification of unknown compounds by comparing the obtained spectra with established libraries. pharmacompass.com While less common than LC-MS for quaternary ammonium compounds like flutropium bromide due to their low volatility, GC-MS can be applied after appropriate sample preparation, such as derivatization.

Capillary Electrophoresis and Microfluidic Systems

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. researchgate.netpatsnap.com CE methods have been successfully developed for the analysis of several tropane alkaloids, including atropine (B194438) and scopolamine (B1681570), in pharmaceutical formulations and plant extracts. researchgate.net

The development of a CE method with a capacitively coupled contactless conductivity detector (CE-C4D) for atropine and scopolamine highlights the technique's potential. patsnap.com The method was validated for precision, accuracy, and matrix effect, demonstrating its suitability for quantitative analysis. patsnap.com

Table 2: Validation Parameters for a CE-C4D Method for Tropane Alkaloids

Parameter Result (for Atropine and Scopolamine)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (CV%) 1.07–2.08%
Accuracy (Recovery %) 101.0–102.7%

| Matrix Effect (%) | 92.99–94.23% |

Source: Adapted from a study on the determination of atropine and scopolamine using a portable CE instrument. patsnap.com

Microfluidic systems, or lab-on-a-chip technologies, integrate and automate multiple laboratory functions on a single chip, offering even faster analysis and lower sample consumption than traditional CE. yaozh.com These systems are promising for high-throughput screening and analysis in pharmaceutical research.

Metabolite Quantification in Biological Matrices (Preclinical)

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. Metabolite quantification in biological matrices such as plasma, urine, and tissue homogenates provides essential data for assessing the safety and efficacy of a new chemical entity. High-resolution mass spectrometry (HR-MS) is a key technology in this field, enabling the detection and structural characterization of both major and minor metabolites.

The general strategy for metabolite identification involves incubating the drug with in vitro systems like liver microsomes or hepatocytes to simulate metabolism. The resulting samples are then analyzed by LC-HR-MS. Data-independent acquisition methods can be employed to capture MS/MS data for all ions, allowing for retrospective data mining to identify potential metabolites. The use of stable isotope labeling, for example with ¹⁸O₂, can significantly aid in the reliable discovery and annotation of metabolites, especially for those present at low abundance.

For tropane alkaloids, metabolic pathways can be complex. Research on related compounds provides insights into potential metabolic transformations, such as hydrolysis of the ester group, N-dealkylation, and hydroxylation. Quantifying these metabolites in preclinical species and comparing the metabolic profile to that observed in human-derived in vitro systems is crucial for evaluating the suitability of the selected animal models for toxicology studies.

Characterization of Purity and Stability in Research Formulations

Ensuring the purity and stability of a drug substance in its research formulation is paramount for obtaining reliable and reproducible preclinical data. Stability-indicating analytical methods are required to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products.

High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique for this purpose. A stability-indicating method must be validated to demonstrate its specificity, meaning it can unequivocally assess the analyte in the presence of its degradation products. This is typically achieved through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light.

For example, a stability-indicating RP-HPLC method was developed for the simultaneous determination of ipratropium (B1672105) bromide and albuterol sulfate. The method was validated according to ICH guidelines and proved to be specific by separating the main compounds from degradation products formed under various stress conditions.

Chromatographic Techniques for Impurity Detection

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. Regulatory guidelines, such as those from the ICH, set strict limits for impurities. Chromatographic techniques are the primary tools for impurity detection.

Reversed-phase HPLC is the workhorse for analyzing organic impurities. The development of an impurity profiling method often involves screening multiple columns with different selectivities and optimizing mobile phase conditions (e.g., pH, organic modifier) to achieve the best separation of all known and unknown impurities from the main compound.

For impurities that lack a UV chromophore, LC-MS/MS is an invaluable tool. A sensitive LC-MS/MS method was developed for the simultaneous quantification of two non-UV active impurities of tiotropium (B1237716) bromide, demonstrating the ability of this technique to detect and quantify challenging impurities at very low levels (ppb).

Table 3: Example of an LC-MS/MS Method for Impurity Quantification in a Related Compound (Tiotropium Bromide)

Parameter Value
Column Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5.0 µm)
Detection Triple-quadrupole mass spectrometry (ESI+)
Mode Multiple Reaction Monitoring (MRM)
Limit of Detection (LOD) 1.0 ppb

| Limit of Quantification (LOQ) | 2.5 ppb |

Source: Adapted from a study on the quantification of tiotropium bromide impurities G + H.

By employing these advanced analytical methodologies, researchers can thoroughly characterize flutropium bromide monohydrate, ensuring a comprehensive understanding of its properties, which is essential for its development as a potential therapeutic agent.

Spectroscopic Techniques for Characterization (e.g., UV-Vis, IR, Raman)

Spectroscopic techniques are fundamental in the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. These methods provide critical information about the molecule's electronic structure, functional groups, and vibrational modes, which are essential for confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. The absorption of light in this region promotes electrons from a ground electronic state to a higher energy excited state. msu.edu Molecules containing π-electron systems and heteroatoms with non-bonding valence-shell electrons act as chromophores, which are responsible for light absorption. msu.edu

The structure of Flutropium bromide contains benzilic acid and tropane moieties, which include phenyl rings. These aromatic rings are the primary chromophores. The UV spectrum is expected to show absorption bands characteristic of the electronic transitions within these aromatic systems. The specific wavelengths (λmax) and molar absorptivities (ε) of these bands are unique identifiers. For instance, a structurally related compound, ipratropium bromide, exhibits weak absorption in the UV region with multiple maxima. researchgate.net The analysis of this compound would similarly involve dissolving the compound in a suitable solvent, like ethanol (B145695) or water, and recording the spectrum to identify its characteristic absorption peaks.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Each functional group absorbs IR radiation at a characteristic wavenumber, and the resulting spectrum serves as a unique molecular "fingerprint". libretexts.org

For this compound, the IR spectrum would reveal key vibrational modes. The presence of the monohydrate form would be confirmed by broad absorption bands in the 3400-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecule. researchgate.net The hydroxyl (-OH) group from the benzilic acid moiety would also contribute to this region. The ester carbonyl (C=O) group is expected to show a strong, sharp absorption band around 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenyl rings would appear in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The C-F bond would have a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

While specific IR data for this compound is not detailed in the provided search results, the principal peaks for the analogous compound ipratropium bromide are presented below as an illustrative example. researchgate.net

Table 1: Illustrative IR Absorption Peaks for a Structurally Related Compound (Ipratropium Bromide)
Wavenumber (cm⁻¹)Assignment
3490, 3410, 3360O-H Stretching (Water and Hydroxyl Group)
2960, 2860C-H Stretching (Aliphatic)
1696C=O Stretching (Ester)
1625C=C Stretching (Aromatic)
1480, 1440C-H Bending
1238, 1218C-O Stretching (Ester and Ether)
995, 960Fingerprint Region
730, 690C-H Bending (Aromatic, Out-of-Plane)

Data based on the IR spectrum of ipratropium bromide. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. spectroscopyonline.com It is particularly advantageous for analyzing aqueous samples and for studying the polymorphic and hydration states of pharmaceuticals. spectroscopyonline.comrenishaw.com Since Flutropium bromide is a monohydrate, Raman spectroscopy is an ideal tool to monitor its hydration state and any potential transformations. renishaw.com The technique is highly sensitive to non-polar bonds, making it complementary to IR spectroscopy. spectroscopyonline.com Key Raman spectral features for Flutropium bromide would include strong signals for the aromatic ring C=C stretching, acetylenic -C≡C- stretching (if present), and S-S stretching bands, although the latter two are not present in this molecule. spectroscopyonline.com The analysis would involve focusing a laser on the sample and measuring the inelastically scattered light to generate a vibrational spectrum. spectroscopyonline.com

Advanced Techniques for Structural Elucidation of Metabolites

The biotransformation of Flutropium bromide in the body leads to the formation of various metabolites. Identifying the precise chemical structures of these metabolites is crucial for understanding the drug's metabolic fate. This requires sophisticated analytical techniques capable of handling complex biological matrices and differentiating between structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for metabolite identification due to its high sensitivity and ability to determine the molecular weight of compounds. mdpi.com High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, which allows for the determination of its elemental composition. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is used for detailed structural characterization. mdpi.com In this approach, a specific metabolite ion (the precursor ion) is selected and fragmented. The resulting fragment ions produce a characteristic mass spectrum that serves as a structural fingerprint. By analyzing these fragmentation patterns, researchers can piece together the structure of the original metabolite, identifying modifications such as hydroxylation, glucuronidation, or cleavage of the ester bond. The presence of bromine in Flutropium bromide is a distinct advantage for MS analysis, as its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly equal abundance) provides a clear signature for identifying drug-related metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides valuable information on molecular mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is often the definitive method for unambiguous structure elucidation. semanticscholar.orgau.dk NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. semanticscholar.org This allows for the determination of the complete chemical structure, including the precise location of functional groups and the stereochemistry of the molecule.

Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms within the metabolite's structure. semanticscholar.org A significant advantage of NMR is its ability to distinguish between isomers (compounds with the same molecular formula but different structures), which can be a major challenge for MS-based methods alone. au.dk

Hyphenated Techniques

To analyze complex biological samples, separation techniques are coupled with detection methods. Liquid chromatography-mass spectrometry (LC-MS) is a widely used platform for profiling drug metabolites. jfda-online.comtaylorandfrancis.com The liquid chromatography step separates the various metabolites from the biological matrix before they are introduced into the mass spectrometer for detection and identification. For particularly challenging structural elucidations, platforms combining liquid chromatography with both MS and NMR (LC-MS-NMR) can be utilized, leveraging the strengths of all three techniques. semanticscholar.org

Table 2: Advanced Analytical Techniques for Metabolite Structural Elucidation
TechniquePrincipleApplication in Flutropium Bromide Metabolite Research
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements of ions. mdpi.comDetermination of the elemental formula of metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS)Fragments precursor ions to generate characteristic product ion spectra. mdpi.comProvides structural information based on fragmentation patterns to identify metabolic modifications. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)Measures the magnetic properties of atomic nuclei to map out the chemical structure. semanticscholar.orgUnambiguous structure determination of isolated metabolites, including stereochemistry and isomer differentiation. au.dk
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates components of a mixture chromatographically before mass analysis. taylorandfrancis.comProfiling, detecting, and identifying metabolites in complex biological fluids (e.g., urine, plasma). jfda-online.com
Liquid Chromatography-NMR-Mass Spectrometry (LC-NMR-MS)Integrates separation with dual detection for comprehensive analysis. semanticscholar.orgAnalysis of complex metabolite mixtures where online structural elucidation is required. semanticscholar.org

Research Applications of Flutropium Bromide Monohydrate As a Chemical Probe

Utility in Receptor Subtype Characterization and Biological Pathway Dissection

Flutropium (B1209967) bromide functions as a classic competitive antagonist of acetylcholine (B1216132), blocking its action at muscarinic receptors located in tissues such as the smooth muscle of the airways. patsnap.comnih.gov This antagonistic action is the foundation of its utility in dissecting biological pathways mediated by acetylcholine. By inhibiting muscarinic receptors, flutropium bromide allows researchers to study the downstream consequences of cholinergic pathway blockade, such as the prevention of smooth muscle contraction and mucus secretion. patsnap.compatsnap.com

The compound's utility in characterizing specific receptor subtypes depends on its binding affinity profile across the five known muscarinic receptors (M1-M5). While some sources indicate it acts predominantly on M3 receptors, which are prevalent in airway smooth muscle, detailed comparative binding affinity data (e.g., Ki values) are not widely published. patsnap.com Generally, antagonists with known selectivity profiles are instrumental in differentiating the physiological roles of each receptor subtype. For instance, the M3 receptor is known to mediate bronchoconstriction and mucus secretion, while presynaptic M2 receptors inhibit further acetylcholine release. nih.gov A probe that selectively blocks one subtype over others can help elucidate the specific contribution of that subtype to a biological response.

In laboratory settings, flutropium bromide has been shown to be more potent than atropine (B194438) in certain in-vitro experiments, making it a powerful tool for probing cholinergic systems. nih.gov Its use helps to confirm whether a biological response is mediated by muscarinic receptors and to investigate the role of cholinergic signaling in various cellular processes. researchgate.net

Application in In Vitro and In Vivo Disease Models for Mechanistic Studies

Chemical probes are essential for modeling diseases and studying their underlying mechanisms in both cellular (in vitro) and whole-organism (in vivo) systems. wikipedia.org Flutropium bromide has been employed in various preclinical models, particularly those related to obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD), to investigate disease pathophysiology. patsnap.commedchemexpress.com

In vivo studies in animal models have been crucial for characterizing the compound's effects. In guinea pigs, inhaled flutropium bromide has been shown to effectively inhibit bronchoconstriction induced by acetylcholine (ACh), demonstrating its utility in models of airway hyperreactivity. researchgate.netnih.gov Furthermore, its effects have been evaluated in models of allergy- and drug-induced asthma. researchgate.net These animal models allow researchers to study the compound's influence on complex physiological responses, such as bronchomotor tone, in a living system. nih.gov

In vitro experiments provide a more controlled environment to study specific cellular mechanisms. Research has shown that flutropium bromide can inhibit the antigen-stimulated release of histamine (B1213489) from isolated rat mast cells, suggesting a potential mast cell stabilizing action, which is relevant for allergic asthma models. jst.go.jp However, the same research indicated it did not antagonize the contraction of isolated tracheal smooth muscle induced by leukotriene D4 (LTD4), helping to distinguish its mechanism from that of other anti-asthmatic agents. jst.go.jp

Summary of Research Findings for Flutropium Bromide in Preclinical Models
Model TypeModel DescriptionKey FindingReference
In VivoACh-induced bronchoconstriction in guinea pigsSingle inhalation of 0.03% flutropium bromide inhibited bronchoconstriction. nih.gov
In VivoAllergy- and drug-induced asthma in guinea pigsDemonstrated efficacy in experimental asthma models. researchgate.net
In VivoSerotonin-induced bronchoconstriction in dogsNo antagonistic action observed, indicating pathway specificity. jst.go.jp
In VitroAntigen-stimulated rat mast cellsInhibited histamine release, suggesting a mast cell stabilizing effect. jst.go.jp
In VitroLTD4-induced contraction of guinea pig tracheaNo antagonistic action observed. jst.go.jp

Target validation is the process of demonstrating that modulating a specific biological target (like a receptor) can produce a desired therapeutic effect. consensus.app Chemical probes are fundamental to this process. The application of flutropium bromide in disease models serves to validate muscarinic receptors as a viable target for airway diseases.

By administering flutropium bromide to an animal model of asthma and observing a reduction in bronchoconstriction, researchers can confirm that antagonizing muscarinic receptors leads to a therapeutically relevant outcome. researchgate.netnih.gov These experiments provide strong evidence that the M3 muscarinic receptor, in particular, plays a key role in the pathophysiology of bronchoconstriction. patsnap.com The success of flutropium bromide and other muscarinic antagonists in these preclinical models has validated this target and justified the clinical development of drugs with this mechanism of action for COPD and asthma. patsnap.comnih.gov

Understanding the function of a protein often requires studying its role within a complex biological network. consensus.appnih.gov As a specific antagonist, flutropium bromide can be used to "silence" its target protein—the muscarinic receptor—allowing researchers to observe the resulting systemic effects and thereby infer the protein's function. patsnap.com

For example, studies using flutropium bromide in anesthetized guinea pigs helped demonstrate that a vagally mediated reflex is involved in the tracheal response to bronchoconstriction. researchgate.net Its use, often in comparison with other agents, helps to delineate the specific roles of the cholinergic system versus other signaling pathways (e.g., serotonergic or adrenergic). researchgate.netjst.go.jp Research on its effects on mast cell degranulation in vitro helps to explore the function of muscarinic receptors on immune cells and their contribution to the allergic inflammatory cascade. jst.go.jp This application as a selective inhibitor is crucial for mapping the functional roles of specific receptor proteins within the broader context of a living organism.

Use in Target Validation Studies

Development of Radiolabeled Flutropium Bromide Monohydrate for Receptor Occupancy Studies

Receptor occupancy (RO) studies, typically conducted using Positron Emission Tomography (PET), are a powerful tool in drug development. nih.gov They allow for the non-invasive, quantitative measurement of a drug's binding to its target in a living subject, which is critical for understanding the relationship between drug dosage, target engagement, and clinical effect. nih.govfrontiersin.org This is achieved by using a radiolabeled version of a ligand that competes with the drug for binding to the target receptor. researchgate.net

While PET studies have successfully measured the lung receptor occupancy of other muscarinic antagonists like tiotropium (B1237716) (using the radioligand [11C]VC-002), there are no specific reports in the reviewed literature on the development of a radiolabeled version of flutropium bromide for such studies. frontiersin.org However, the molecular structure of flutropium bromide contains a fluoroethyl group. nih.gov This feature is significant because the fluoroethyl moiety is amenable to labeling with the positron-emitting isotope Fluorine-18 (¹⁸F), a commonly used radionuclide in PET imaging due to its convenient half-life. nih.govacs.org Recent advances have described enzymatic methods for selective ¹⁸F-fluoroethylation. acs.org

The development of [¹⁸F]Flutropium bromide would enable its use as a PET tracer. This would allow for direct visualization and quantification of its binding to muscarinic receptors in the lungs and other tissues, facilitating preclinical and clinical studies to optimize dosing and confirm target engagement in vivo.

Design of Fluorescent or Photoaffinity Probes based on this compound

To gain a more detailed understanding of drug-target interactions, researchers often design specialized chemical probes, such as fluorescent or photoaffinity probes.

Fluorescent probes incorporate a fluorophore, a molecule that emits light upon excitation, allowing for the visualization of the probe's location in cells or tissues. nih.gov

Photoaffinity probes (or labels) contain a photo-reactive group (e.g., a diazirine or benzophenone) that, upon activation with light, forms a permanent covalent bond with the target protein. nih.govmdpi.com This allows for subsequent isolation and identification of the target protein and its binding site.

A literature review did not identify any studies describing the synthesis of fluorescent or photoaffinity probes based on the flutropium bromide scaffold. However, the principles for their design are well-established. researchgate.net Creating such a probe would involve chemically modifying the flutropium bromide structure to attach the desired functional group—a fluorophore or a photo-reactive moiety—without significantly disrupting its binding affinity for muscarinic receptors.

If developed, these probes would be powerful research tools:

A fluorescent flutropium probe could be used in fluorescence microscopy to visualize the distribution of muscarinic receptors on different cell types or within subcellular compartments.

A photoaffinity flutropium probe could be used to irreversibly label muscarinic receptors. This would enable researchers to confirm target engagement, identify unknown off-target interactions, and precisely map the drug's binding pocket on the receptor through techniques like mass spectrometry. mdpi.com

Quality Control and Regulatory Science in Preclinical Research of Flutropium Bromide Monohydrate

Adherence to Good Laboratory Practice (GLP) in Preclinical Studies

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. kcasbio.com For a compound like Flutropium (B1209967) Bromide Monohydrate, which is intended for pharmaceutical use, adherence to GLP principles in preclinical safety and toxicity studies is a regulatory requirement. kcasbio.combasg.gv.at

GLP compliance ensures that all aspects of a study, from planning and execution to monitoring, recording, archiving, and reporting, are conducted under a stringent quality assurance system. basg.gv.atresearchgate.net This framework is crucial for generating high-quality and reliable data to support regulatory submissions. ircad.fr Regulatory bodies like the FDA and EMA mandate GLP for preclinical studies to ensure the protection of human subjects in subsequent clinical trials. kcasbio.comnih.gov The core tenets of GLP include:

Standard Operating Procedures (SOPs): Detailed written instructions for routine study procedures must be established and followed. fda.gov

Quality Assurance Unit (QAU): An independent QAU is required to monitor the study and ensure that the facilities, equipment, personnel, methods, practices, records, and controls are in conformance with GLP regulations. fda.gov

Documentation and Record-Keeping: All raw data, protocols, reports, and other study-related documentation must be accurately recorded and archived. fda.gov

The international acceptance of GLP, through frameworks like the OECD's Mutual Acceptance of Data (MAD) system, prevents duplicative testing and facilitates the sharing of safety data between countries. researchgate.net This is particularly relevant for the global development of pharmaceutical compounds.

Reference Standard Characterization and Management for Research Use

A well-characterized reference standard is the cornerstone of analytical testing, ensuring the accuracy and reliability of results. For Flutropium Bromide Monohydrate, a primary or secondary reference standard with documented purity and identity is essential for all analytical work during preclinical research. ich.org

The characterization of a this compound reference standard involves a comprehensive set of analytical tests to confirm its structure and purity. These tests may include:

Spectroscopic methods (e.g., NMR, IR, MS) for structural elucidation.

Chromatographic techniques (e.g., HPLC, GC) to determine purity and identify impurities.

Elemental analysis to confirm the empirical formula.

Thermogravimetric analysis (TGA) to determine water content.

Once characterized, the reference standard must be properly managed to maintain its integrity. This includes storage under controlled conditions (e.g., specified temperature and humidity) to prevent degradation. The certificate of analysis (CoA) for the reference standard provides critical information about its identity, purity, and recommended storage conditions. lgcstandards.com

For research use, working standards are often prepared from the primary reference standard. The preparation and handling of these working standards must also be carefully controlled and documented. ijpra.com

Stability Testing Protocols for Research-Grade Materials

Stability testing is crucial to understand how the quality of research-grade this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. scribd.compaho.org This information is vital for determining appropriate storage conditions and a re-test period for the research-grade material. europa.eu

Stability studies for research-grade materials are designed to assess the physical, chemical, and microbiological attributes of the compound over a specified period. scribd.com The study protocol should outline the following:

Batches: At least one batch of the research-grade material should be included in the stability study. europa.eu

Storage Conditions: The material should be stored under various conditions, including long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions. europa.eu Photostability testing should also be conducted to evaluate the effect of light. chpa.org

Testing Frequency: Samples should be tested at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term studies). europa.eu

Analytical Methods: The analytical methods used to assess the stability of the compound must be stability-indicating, meaning they can detect changes in the compound's properties over time. researchgate.net

The results of these studies provide evidence on the degradation pathways of this compound and help in the selection of a stable formulation and appropriate packaging for future development. paho.org

Table 1: Example Stability Testing Protocol for Research-Grade this compound

ParameterSpecification
Storage Conditions
Long-Term25°C ± 2°C / 60% RH ± 5% RH
Accelerated40°C ± 2°C / 75% RH ± 5% RH
PhotostabilityAs per ICH Q1B guidelines
Testing Intervals
Long-Term0, 3, 6, 9, 12, 18, 24 months
Accelerated0, 1, 3, 6 months
Tests to be Performed
AppearanceVisual inspection
IdentificationHPLC, IR
AssayHPLC
Related SubstancesHPLC
Water ContentKarl Fischer Titration

This table is for illustrative purposes. Actual protocols may vary based on the specific properties of the compound and regulatory requirements.

Impurity Control and Analytical Method Validation in Research Batches

Controlling impurities in research batches of this compound is critical, as impurities can affect the compound's efficacy and safety. The identification, quantification, and control of impurities are key aspects of quality control. googleapis.com

Analytical methods used to assess the purity of research batches must be validated to ensure they are accurate, precise, specific, and robust. researchgate.neteuropa.eu Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. ijrpc.com

According to ICH guidelines (Q2(R1)), the validation of an analytical method for impurities includes the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. ich.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of test results obtained by the method to the true value. ich.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

For research batches, the level of validation may be phase-appropriate. However, having well-validated analytical methods is crucial for making informed decisions about the quality of the material used in preclinical studies.

Table 2: Example of Analytical Method Validation Parameters for Impurity Determination in this compound Research Batches

Validation ParameterAcceptance Criteria (Example)
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak.
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 80.0% to 120.0%
Precision (RSD)
Repeatability≤ 5.0%
Intermediate Precision≤ 10.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

This table provides example acceptance criteria which may vary based on the specific method and regulatory expectations.

Data Integrity and Scientific Reporting in Preclinical Research

Data integrity is the maintenance of, and the assurance of the accuracy and consistency of, data over its entire life-cycle. biotrial.com In preclinical research, ensuring data integrity is fundamental to the scientific validity of the study and for regulatory acceptance. headwayqualityevolution.com The ALCOA+ principles are often cited as a framework for data integrity:

Attributable: It should be clear who performed an action and when.

Legible: Data must be readable and permanent.

Contemporaneous: Data should be recorded at the time the work is performed.

Original: The first recording of the data.

Accurate: The data should be free from errors. biotrial.comheadwayqualityevolution.com

Complete: All data, including any repeat or reanalysis, should be available.

Consistent: Data should be presented in a consistent and chronological manner.

Enduring: Data should be maintained in a durable format.

Available: Data should be accessible for review and audit.

Robust data management systems, including electronic laboratory notebooks (ELNs) and secure data archiving, are essential for maintaining data integrity. nih.gov

Ethical Considerations in Preclinical Research Involving Flutropium Bromide Monohydrate

Animal Welfare and Humane Treatment in In Vivo Studies

Preclinical in vivo studies are indispensable for evaluating the pharmacological and toxicological profile of a new chemical entity before it can be considered for human trials. numberanalytics.comresearchgate.net For a compound like Flutropium (B1209967) bromide monohydrate, indicated for respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD), animal models that mimic these diseases are crucial. dergipark.org.trsci-hub.sepatsnap.com The ethical conduct of such studies is paramount and is universally guided by the principles of the 3Rs: Replacement, Reduction, and Refinement. biobide.comnih.gov

Replacement: This principle encourages the use of non-animal methods wherever possible. biobide.com In the early stages of developing Flutropium bromide monohydrate, in vitro methods using cell cultures or computer modeling would have been employed to screen the compound's activity and potential toxicity, thereby replacing some animal use. biobide.commanufacturingchemist.com

Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining scientifically valid data. biobide.com Careful statistical planning, including sample size calculations, and the use of modern imaging techniques can help achieve this goal. In the context of this compound research, this would involve using the minimum number of animals required to robustly assess its bronchodilatory effects and safety profile. biobide.com

Refinement: This principle focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals involved. biobide.com For respiratory research, this includes using appropriate anesthesia and analgesia, providing enriched housing, and establishing clear humane endpoints. uwm.eduphypha.irberkeley.edu Humane endpoints are predefined criteria that, when met, trigger the removal of an animal from a study to avoid or terminate unrelieved pain or distress. uwm.edunih.gov

Animal models for COPD and asthma, such as those induced by cigarette smoke or allergens in species like guinea pigs and rats, are essential for studying drugs like Flutropium bromide. researchgate.nettandfonline.com Ethical oversight by an Institutional Animal Care and Use Committee (IACUC) is a regulatory requirement, ensuring that all animal studies are justified, well-designed, and conducted in a humane manner. uwm.edupurdue.edu

Table 1: Application of the 3Rs in a Hypothetical Preclinical Study of this compound

3Rs PrincipleApplication in this compound ResearchExample
Replacement Use of non-animal models for initial screening.In vitro assays on cultured airway smooth muscle cells to determine receptor binding affinity and functional antagonism of acetylcholine (B1216132).
Reduction Optimization of experimental design to minimize animal numbers.Using a crossover study design where each animal serves as its own control, reducing inter-animal variability and the total number of animals needed.
Refinement Minimization of animal pain and distress.Administration of the compound via non-invasive inhalation techniques and close monitoring for signs of respiratory distress, with clear humane endpoints established. uwm.eduberkeley.edu

Principles of Responsible Conduct of Research (RCR)

Responsible Conduct of Research (RCR) encompasses the practice of scientific investigation with integrity. psu.eduunm.edu It involves adhering to established professional norms and ethical principles throughout the research process. nih.gov For the preclinical development of this compound, adherence to RCR principles is fundamental to ensuring the reliability and validity of the research findings.

Key components of RCR include:

Data Integrity and Management: This involves the honest and accurate acquisition, management, sharing, and ownership of research data. psu.educase.edu For a pharmaceutical compound, this means meticulous record-keeping of all experimental procedures and results, ensuring that the data supporting its safety and efficacy are complete and trustworthy. kaleidoscope.biogenemod.netheadwayqualityevolution.com

Honesty and Accuracy: Researchers have an obligation to report their findings truthfully and to avoid fabrication, falsification, or misrepresentation of data. case.edu This ensures that the scientific record accurately reflects the preclinical profile of this compound.

Objectivity: This principle requires researchers to avoid improper bias in experimental design, data analysis, and interpretation. case.edu Letting the facts speak for themselves is crucial for an unbiased evaluation of the compound's potential.

Mentor/Trainee Responsibilities: Senior researchers have a responsibility to train junior researchers in the principles of RCR, ensuring that ethical standards are maintained across generations of scientists. psu.edunih.gov

Adherence to RCR principles fosters public confidence in the scientific process and ensures that decisions regarding the further development of a drug like this compound are based on solid, ethically obtained data. psu.edunih.gov

Transparency and Reproducibility of Preclinical Findings

A significant concern in biomedical research is the "reproducibility crisis," where findings from many preclinical studies cannot be replicated by other researchers. journalpulmonology.orgnih.govtandfonline.com This can be due to a lack of transparency in reporting study methods and results. nih.gov For the preclinical data on this compound to be considered credible, it must be both transparent and reproducible.

Transparency: This involves the clear and complete reporting of all aspects of a study, including the experimental design, methods, data analysis techniques, and results. nih.gov For preclinical studies of this compound, this would mean publishing detailed protocols, including the species and strain of animals used, housing conditions, and the specific methods of inducing the disease model and assessing the drug's effects. journalpulmonology.orgtandfonline.com

Reproducibility: This is the ability of an independent researcher to duplicate a study's findings using the same materials and methods. nih.govkansascity.edu Reproducibility builds confidence in the scientific findings and is a cornerstone of the scientific method. journalpulmonology.orgtandfonline.com Transparent reporting is a prerequisite for reproducibility. nih.gov

The failure to ensure transparency and reproducibility can lead to wasted resources and may delay or prevent the development of potentially valuable therapies. nih.gov Therefore, the preclinical research supporting this compound must be conducted and reported in a manner that allows for verification and builds a solid foundation for subsequent clinical trials.

Minimizing Bias in Research Design and Interpretation

Bias in research is a systematic error that can lead to an incorrect estimation of a drug's effect. ersnet.org Minimizing bias is a critical ethical and scientific responsibility in the preclinical evaluation of any therapeutic candidate, including this compound. Rigorous study design is the primary means of controlling for bias.

Key strategies to minimize bias include:

Randomization: Animals should be randomly assigned to treatment and control groups to ensure that any potential confounding variables are evenly distributed.

Blinding: Whenever possible, researchers conducting the experiments and assessing the outcomes should be unaware of which animals are in the treatment group versus the control group. This prevents conscious or unconscious bias from influencing the results.

A Priori Definition of Outcomes: The specific outcomes to be measured should be clearly defined before the study begins to avoid selective reporting of only positive or statistically significant results.

Control Groups: The inclusion of appropriate control groups (e.g., placebo, active comparator) is essential for interpreting the effects of the test compound.

In the context of studying a bronchodilator like this compound, these measures are crucial for obtaining an unbiased assessment of its efficacy and safety. nih.gov For instance, using a placebo control in an animal model of asthma allows researchers to distinguish the drug's true pharmacological effect from spontaneous variations in airway function.

Table 2: Strategies to Minimize Bias in Preclinical Pharmacology

Type of BiasMitigation StrategyApplication to this compound Research
Selection Bias Random allocation of animals to study groups.Using a random number generator to assign animals with induced bronchoconstriction to receive either this compound or a placebo.
Performance Bias Blinding of personnel administering the treatment.Having a technician who is unaware of the treatment allocation prepare and administer the inhaled formulations.
Detection Bias Blinding of outcome assessors.The scientist measuring lung function parameters (e.g., airway resistance) is unaware of which treatment each animal received.
Reporting Bias Pre-specification of all outcomes in the study protocol.The study protocol explicitly states all primary and secondary endpoints before data collection, and all results are reported, regardless of statistical significance.

Q & A

Q. How can the crystalline structure of tiotropium bromide monohydrate be validated experimentally?

Validation involves X-ray powder diffraction (XRPD) to identify characteristic peaks (e.g., 10.51 Å⁻¹ and 11.92 Å⁻¹ for the monohydrate form) and distinguish it from anhydrous polymorphs (Forms I, II, III). Synchrotron XRPD with extended exposure times (e.g., 2 hours) is recommended for detecting low-concentration polymorphs in formulations, masking lactose excipient peaks to avoid interference .

Q. What methods are suitable for quantifying tiotropium bromide monohydrate in inhaler formulations?

UV-Vis spectrophotometry (e.g., Agilent 8453) with a calibration curve derived from a stock solution (prepared at ~0.05 mg/mL) is standard. For trace analysis, high-performance liquid chromatography (HPLC) with system suitability solutions (e.g., resolving peaks at relative retention times) ensures precision, as outlined in pharmacopeial protocols .

Q. How does tiotropium bromide monohydrate interact with muscarinic receptors?

As a mAChR antagonist, it binds non-selectively to M1-M5 receptors, with a preference for M3 in bronchial smooth muscle. Receptor binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) quantify affinity (Ki values) and guide structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in polymorph stability data during formulation development?

Stability studies under varied humidity/temperature conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) paired with dynamic vapor sorption (DVS) analysis can identify hydrate-anhydrate transitions. For pressurized formulations, micronization stability tests (e.g., particle size retention under stress) are critical to avoid recrystallization .

Q. What experimental designs address low-dose detection challenges in dry powder inhalers?

Use synchrotron XRPD with lead-tape masking to suppress dominant excipient peaks (e.g., α-lactose monohydrate) and amplify weak drug signals. For concentrations <0.4% w/w, extend X-ray exposure to 2 hours and validate with spike/recovery studies .

Q. How to assess the inventiveness of a crystalline monohydrate form in patent applications?

Comparative data against prior art (e.g., anhydrous forms or undefined hydrates) must demonstrate "unexpected" stability or bioavailability. For example, proving pressure-resistant sub-particle stability post-micronization requires controlled compaction experiments and long-term stability data. Lack of such evidence led to invalidation of a key patent in a landmark case .

Methodological Considerations

  • Polymorph Screening : Combine differential scanning calorimetry (DSC) and XRPD to map phase diagrams under varied crystallization conditions.
  • Receptor Binding Assays : Use CHO-K1 cells expressing human mAChR subtypes (CHRM1-CHRM5) for functional antagonism studies .
  • Patent Robustness : Document polymorph-specific advantages (e.g., hygroscopicity, dissolution profiles) with empirical data to satisfy regulatory and patent office requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.